![molecular formula C23H22ClN7OS B2504934 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941991-29-3](/img/structure/B2504934.png)
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClN7OS and its molecular weight is 479.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid molecule that integrates a triazolo-pyrimidine core with a piperazine moiety. This structural combination is expected to enhance its biological activity, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's IUPAC name highlights its complex structure, which includes:
- A triazolo[4,5-d]pyrimidine framework.
- A 4-chlorobenzyl substituent.
- A thioether linkage.
- A piperazine ring.
Biological Activity Overview
The biological activities of triazolo-pyrimidines have been extensively studied due to their potential as therapeutic agents. The specific compound under investigation has shown promise in various areas:
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
- The presence of electron-donating groups at specific positions on the triazole ring has been correlated with increased potency against cancer cell lines.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Triazole derivatives have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thioether linkages have shown enhanced activity against resistant strains like MRSA .
- The minimum inhibitory concentration (MIC) values for related compounds indicate promising antibacterial efficacy, often outperforming standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis of triazolo-pyrimidines reveals critical insights into their biological activity:
- Substituents at the 3-position of the triazole ring significantly influence activity; for instance, the presence of halogenated phenyl groups enhances potency against various pathogens .
- The length and branching of alkyl chains on the piperazine moiety also affect the compound's overall biological profile, suggesting that specific modifications can optimize therapeutic effects.
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Anticancer Studies :
- Antimicrobial Testing :
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate triazole and pyrimidine moieties. The structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, similar compounds have been synthesized using straightforward protocols that allow for the incorporation of various functional groups, enhancing their biological activity .
Antiviral Properties
Research indicates that compounds with triazolo and pyrimidine structures exhibit significant antiviral activity. For example, modifications to similar compounds have shown effectiveness against influenza viruses by disrupting critical protein interactions within the viral polymerase complex . This suggests that the compound may also possess antiviral properties worth exploring.
Anticancer Potential
The triazolo-pyrimidine derivatives have been investigated for their anticancer activities. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was found to induce apoptosis in K562 leukemia cells, indicating a potential mechanism for anticancer activity . The specific interactions at the molecular level are still under investigation but suggest a promising avenue for cancer therapy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Antiviral Activity : A study focused on triazolo-pyrimidines demonstrated their ability to inhibit the PA-PB1 interface in influenza A virus polymerase, highlighting their potential as antiviral agents .
- Anticancer Activity : Research on pyrazole-type compounds showed significant anti-proliferative activity against K562 and MCF-7 cell lines, with some derivatives exhibiting enhanced potency .
- Inhibition Studies : In silico docking studies have been employed to predict binding affinities and interactions with target proteins, supporting further experimental validation .
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7OS/c24-18-8-6-17(7-9-18)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYNXUBRRMJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.